molecular formula C7H8N6O2S B2412092 5-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946817-59-9

5-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2412092
CAS No.: 1946817-59-9
M. Wt: 240.24
InChI Key: JQTWMPKYIOVDPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both a pyrazole and a thiadiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine typically involves the formation of the pyrazole ring followed by the construction of the thiadiazole ring. Common starting materials might include ethyl hydrazine and nitroacetone for the pyrazole ring, and thiosemicarbazide for the thiadiazole ring. The reaction conditions often involve heating and the use of solvents like ethanol or acetic acid.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This might involve continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas with a palladium catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Reduction: 5-(1-Ethyl-3-amino-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules.

Biology

Medicine

Possible use in the development of pharmaceuticals, particularly as antimicrobial or anticancer agents.

Industry

May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Methyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine.
  • 5-(1-Ethyl-3-amino-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine.

Uniqueness

The presence of the nitro group and the specific substitution pattern on the pyrazole ring may confer unique biological activities compared to similar compounds.

Properties

IUPAC Name

5-(2-ethyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6O2S/c1-2-12-4(3-5(11-12)13(14)15)6-9-10-7(8)16-6/h3H,2H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTWMPKYIOVDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)[N+](=O)[O-])C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.